molecular formula C19H16ClN5OS B2427048 N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1203339-61-0

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2427048
CAS No.: 1203339-61-0
M. Wt: 397.88
InChI Key: ZGEZIYXPNGFGJQ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a pyridine ring, making it a unique and versatile molecule

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-10-24(2)23-16(12)18(26)25(11-13-6-3-4-9-21-13)19-22-17-14(20)7-5-8-15(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEZIYXPNGFGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure that integrates a benzothiazole moiety, a pyrazole ring, and a pyridine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C18H19ClN4O2SC_{18}H_{19}ClN_{4}O_{2}S, with the following structural features:

  • Benzothiazole Ring : Contributes to biological activity and serves as a pharmacophore.
  • Pyrazole Ring : Known for its diverse pharmacological properties.
  • Pyridine Substituent : Enhances solubility and bioactivity.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant antibacterial activity. For instance:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. In particular, derivatives of similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
Similar Benzothiazole DerivativeS. aureus4
Similar Pyrazole DerivativeE. coli10
Target CompoundB. subtilisTBD

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. The presence of electron-withdrawing groups in the structure can enhance cytotoxicity against cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key factors influencing activity include:

  • Substituent Position : The position of halogen or alkyl groups on the benzothiazole ring can significantly affect antimicrobial potency.
  • Lipophilicity : Increasing lipophilicity often correlates with enhanced membrane permeability and bioavailability.

Study 1: Antimicrobial Efficacy

In a study conducted by Kamble et al., pyrazole-derived sulfonamide analogues were evaluated for their antibacterial properties. The study reported that modifications to the benzothiazole moiety led to increased antibacterial activity against S. aureus and S. typhimurium, with some compounds achieving MIC values as low as 10 µg/mL .

Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer effects of similar benzothiazole derivatives. The results indicated that specific substitutions on the pyrazole ring improved cytotoxicity against MCF-7 breast cancer cells, with IC50 values below 5 µM .

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